methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate can be synthesized through the reaction of trifluoromethylpyridine with methyl 2-furoate. The reaction typically occurs at room temperature, and the target product can be purified by distillation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The furan and pyridine rings contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-thiol: This compound shares the trifluoromethyl and pyridine moieties but differs in the presence of a thiol group instead of a furan ring.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds have a similar furan-pyridine structure but with different substituents.
Uniqueness
Methyl 5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is unique due to the combination of its trifluoromethyl group, furan ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
2413884-82-7 |
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Molecular Formula |
C10H6F3NO3 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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